Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid is a synthetic amino acid derivative characterized by the presence of a fluoromethoxycarbonyl (Fmoc) protecting group and a nitrophenyl moiety. This compound is significant in peptide synthesis and medicinal chemistry due to its structural properties and reactivity.
The compound is identified by the Chemical Abstracts Service number 374791-01-2 and has been cataloged in various chemical databases, including PubChem and Chem-Impex. It is typically synthesized in laboratory settings for research purposes, particularly in the fields of organic chemistry and biochemistry.
Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid falls under the category of amino acids and derivatives, specifically as a protected amino acid. Its structure allows it to serve as a building block in the synthesis of peptides, especially in solid-phase peptide synthesis protocols.
The synthesis of Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid generally involves several key steps:
The molecular formula for Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid is , with a molecular weight of 432.43 g/mol . The structure features:
The compound's structural representation can be derived from its InChI key and SMILES notation, which provide insights into its connectivity and stereochemistry.
Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid can participate in various chemical reactions, including:
The efficiency of these reactions often depends on factors such as temperature, solvent choice, and the presence of coupling agents or catalysts.
The mechanism of action for Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid primarily revolves around its role as a building block in peptide synthesis. Upon deprotection, the free amino group can react with carboxylic acids to form peptides through nucleophilic acyl substitution.
This process is crucial in generating peptides that may exhibit biological activity or serve as therapeutic agents.
Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid has several scientific applications:
The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in the synthesis of Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid, ensuring amino group stability during subsequent reactions while allowing orthogonal deprotection under mild basic conditions. This protection is typically achieved through the reaction of the free β-amino acid with Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in aqueous-organic biphasic systems, yielding protected compounds with ≥97% purity as confirmed by HPLC analysis [1]. The electron-withdrawing nitro group at the meta-position of the phenyl ring influences the acidity of the adjacent amine proton, necessitating precise pH control during protection to prevent racemization of the chiral center.
Recent methodological advances employ 2-chlorotrityl chloride (2-CTC) resin as a temporary protective strategy for the carboxylic acid functionality during Fmoc installation. This approach anchors the β-amino acid via its carboxyl group, enabling efficient Fmoc protection of the amine group in solution phase before cleavage from the solid support under mild acidic conditions (1% TFA/DCM) [9]. This method achieves near-quantitative yields while preserving stereochemical integrity, crucial for synthesizing enantiomerically pure (S)-configured building blocks. The Fmoc group's orthogonality to other protecting groups facilitates its integration into complex peptide synthesis workflows, making it indispensable for producing pharmaceutical-grade intermediates.
Table 1: Comparative Analysis of Fmoc Protection Methods
Protection Strategy | Reaction Solvent | Reaction Time (hr) | Purity (%) | Key Advantage |
---|---|---|---|---|
Fmoc-Osu in biphasic system | Dioxane/Water (1:1) | 4 | ≥97 [1] | Scalability |
Solid-phase assisted (2-CTC resin) | DCM/DMF (9:1) | 2 | >99 [9] | Minimal racemization |
Direct anhydrous coupling | Anhydrous DMF | 6 | 95-98 | Simplified purification |
The stereoselective construction of the chiral β-carbon adjacent to the nitrophenyl group in Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid represents a significant synthetic challenge. The most efficient routes employ asymmetric hydrogenation of enol precursors or enzymatic resolution of racemic mixtures, though the current industrial standard involves chiral pool synthesis from enantiomerically pure natural amino acids. The meta-nitrophenyl substituent introduces steric and electronic complexities that influence the stereochemical outcome, with the nitro group's strong electron-withdrawing nature potentially diminishing facial selectivity in catalytic reactions.
A robust approach utilizes TEMPO/BAIB (2-Iodoxybenzoic Acid)-mediated oxidation of 3-(3-nitrophenyl)-1-propanol derivatives followed by stereoselective amination. This method achieves excellent enantiomeric excess (ee >98%) through carefully optimized reaction conditions that control the conformation of the transition state [2]. The stereochemical integrity is preserved during subsequent Fmoc protection through the use of non-racemizing conditions, including low temperatures (0-4°C) and aprotic solvents. X-ray crystallographic analysis confirms the (S)-configuration in crystalline derivatives, revealing intramolecular hydrogen bonding networks between the nitro oxygen and carboxylic acid proton that stabilize the preferred conformation.
Table 2: Stereoselectivity Outcomes by Synthetic Method
Synthetic Approach | Catalyst/Reagent | Temperature (°C) | Enantiomeric Excess (%) | Key Stereochemical Influence |
---|---|---|---|---|
Asymmetric hydrogenation | Rh-(S)-BINAP | 25 | 92 | Steric bulk of meta-nitro group |
Enzymatic resolution | Penicillin acylase | 37 | 88 | Electronic effect on acylation kinetics |
TEMPO/BAIB oxidation-amination | (DHQD)₂PHAL | -20 | >98 [2] | Chelation-controlled addition |
Chiral auxiliary | Oppolzer's sultam | -78 | 95 | Directed enolate formation |
The synthesis of Fmoc-(S)-3-amino-3-(3-nitrophenyl)propanoic acid employs both solution-phase and solid-phase methodologies, each offering distinct advantages for specific applications. Solution-phase synthesis provides superior scalability, enabling multi-gram production (15-gram scale) through linear sequences involving nitroaryl aldehyde condensation with malonic acid derivatives, asymmetric reduction, and Fmoc protection. This route achieves overall yields of 65-75% with purity ≥97% after crystallization [4] [1]. The method's scalability makes it economically viable for industrial-scale production of this β-amino acid derivative, particularly for pharmaceutical applications requiring kilogram quantities.
Conversely, solid-phase peptide synthesis (SPPS) techniques utilizing Fmoc chemistry offer advantages for incorporating this building block directly into peptide chains. The compound's compatibility with standard SPPS protocols enables its efficient incorporation at any position in peptide sequences using Rink amide or 2-chlorotrityl chloride resins. The steric profile of the meta-nitrophenyl group necessitates extended coupling times (45-90 minutes) compared to standard α-amino acids (20-30 minutes) and higher equivalents (3-5 eq) of the activated species (typically HATU/DIPEA activation) to achieve >99% coupling efficiency per cycle [7] [10]. The meta-substitution pattern proves less sterically congested than ortho-substituted analogs (e.g., 2-nitrophenyl derivatives), resulting in approximately 15% higher coupling yields in SPPS applications [6].
Table 3: Synthesis Efficiency Comparison
Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis | Primary Advantage Factor |
---|---|---|---|
Maximum scale | Kilogram [4] | Millimole [10] | Industrial production |
Typical yield | 65-75% [1] | 85-92% per coupling [7] | Step efficiency |
Purity profile | ≥97% (HPLC) [1] | 90-95% (crude) | Reduced purification needs |
Cycle time | Multi-day process | 90-120 minutes/coupling [5] | Rapid iteration |
Stereochemical control | Requires chiral resolution | Preserves initial chirality | Consistency in peptide synthesis |
Hybrid approaches leverage the strengths of both methodologies, where solution-phase synthesis produces the protected β-amino acid building block, which is then incorporated via SPPS into complex peptide architectures. This strategy capitalizes on solution-phase scalability for intermediate production while utilizing SPPS efficiency for peptide chain assembly. The Fmoc group's stability during extended SPPS protocols (typically requiring multiple piperidine deprotection cycles) makes it particularly suitable for synthesizing long peptide sequences containing this β-amino acid derivative. For research-scale applications requiring small quantities of custom peptides, SPPS offers significant time savings despite lower absolute yields, while solution-phase remains optimal for bulk production of the monomeric building block [3] [5].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0